molecular formula C14H12BrClNNaO7 B138284 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt CAS No. 129541-41-9

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt

Cat. No. B138284
M. Wt: 444.59 g/mol
InChI Key: IBLSVGDGSKUDCT-CYRSAHDMSA-M
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Description

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a chromogenic compound that has been utilized in various biochemical assays to detect the presence of beta-D-glucuronidase enzyme activity. This compound is particularly useful in histochemical studies and has been employed to demonstrate beta-D-glucuronidase in rat tissues without the need for additional reagents like ferri-ferrocyanide or a final coupling step . It has also been used for the rapid and specific identification of Escherichia coli in environmental samples, such as shellfish and wastewater, due to its ability to produce a color change that is easily distinguishable .

Synthesis Analysis

The synthesis of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is not explicitly detailed in the provided papers. However, its application in histochemical studies suggests that it is synthesized to be a specific substrate for beta-D-glucuronidase, which upon enzymatic action, yields a detectable color change . The specificity of the reaction and its optimal pH range of 4.0 to 5.4 indicate a careful design to ensure that the substrate is suitable for the detection of the enzyme in various tissue types .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt, while not described in detail in the provided papers, is implied to contain an indolyl moiety substituted with bromine and chlorine atoms, and a beta-D-glucuronide group. This structure is likely responsible for its specificity towards beta-D-glucuronidase and its chromogenic properties .

Chemical Reactions Analysis

The primary chemical reaction involving 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is its enzymatic cleavage by beta-D-glucuronidase. This reaction does not require additional steps or reagents, making it advantageous for histochemical applications. The reaction product can be visually distinguished, which is particularly useful for identifying the presence of beta-D-glucuronidase in tissue samples and for differentiating E. coli from other bacteria in environmental samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt are not directly discussed in the provided papers. However, the compound's solubility in water, stability under assay conditions, and the colorimetric change upon enzymatic hydrolysis are properties that are indirectly suggested. The optimal pH range for the enzymatic reaction and the ability to inhibit the reaction with lactone indicate that the compound's reactivity is finely tuned for its intended use in detecting beta-D-glucuronidase activity .

Relevant Case Studies

The use of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt in histochemical studies has been demonstrated in rat tissues, where its wide tissue distribution was similar to that described in previous studies. This suggests its reliability and effectiveness in detecting beta-D-glucuronidase across different tissue types . Additionally, the compound has been successfully applied in the sanitary analysis of shellfish and wastewater for the identification of E. coli, with a high degree of specificity and a low rate of false-positive and false-negative results, highlighting its potential for environmental monitoring and public health applications .

Scientific Research Applications

Application in Microbiology and Diagnostic Testing

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is used in microbiology, particularly in diagnostic testing. Kodaka et al. (1995) discussed its use in a new medium for detecting Escherichia coli and other Enterobacteriaceae in urine samples, showing increased isolation rates compared to traditional MacConkey agar (Kodaka et al., 1995). Watkins et al. (1988) also highlighted its effectiveness in identifying Escherichia coli in shellfish and wastewater with low rates of false negatives and positives (Watkins et al., 1988).

Use in Histochemical Studies

This compound is also valuable in histochemical studies. Pearson, Standen, and Esterly (1967) used it to demonstrate beta-D-glucuronidase in rat tissues, offering specific and distinguishable reactions from other glycosidases (Pearson, Standen, & Esterly, 1967). Andlauer, Kolb, and Fürst (2000) developed a technique using this compound for localizing beta-glucuronidase activity in rat small intestine, highlighting its utility in visualizing specific enzyme activities (Andlauer, Kolb, & Fürst, 2000).

Biotechnological Applications

In the field of biotechnology, Fraňová, Puchart, and Biely (2016) reported the use of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt in assays for glucuronoyl esterases, enzymes important for lignin and plant cell wall degradation. This highlights its potential in industrial applications related to bioenergy and material processing (Fraňová, Puchart, & Biely, 2016).

Environmental Monitoring

In environmental monitoring, Frampton, Restaino, and Blaszko (1988) utilized this compound in a method for rapidly enumerating Escherichia coli in chicken samples, demonstrating its effectiveness in food safety and public health contexts (Frampton, Restaino, & Blaszko, 1988). Manafi and Kneifel (1989) also employed it in media for simultaneous detection of coliform groups and E. coli in water, emphasizing its role in water quality assessment (Manafi & Kneifel, 1989).

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.Na/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;/h1-3,9-12,14,17-20H,(H,21,22);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLSVGDGSKUDCT-CYRSAHDMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClNNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt

CAS RN

129541-41-9
Record name β-D-Glucopyranosiduronic acid, 5-bromo-4-chloro-1H-indol-3-yl, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
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5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
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5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
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5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt

Citations

For This Compound
2
Citations
S Venkataraman - 2001 - search.proquest.com
INFoRMAnoN TousERs Page 1 INFoRMAnoN TousERs This manuscript has been reproduced from the microfilm master. UMl films the text directiy from the original or copy submitted. …
Number of citations: 2 search.proquest.com
G Morieri - 2010 - ueaeprints.uea.ac.uk
Calcium is a highly versatile intracellular signal that controls many different cellular processes. The calcium-signalling system achieves this versatility by operating in many different …
Number of citations: 4 ueaeprints.uea.ac.uk

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